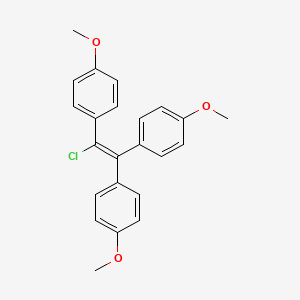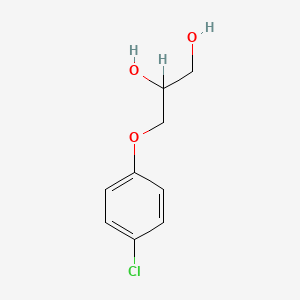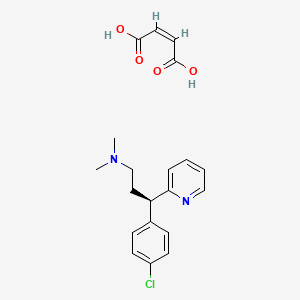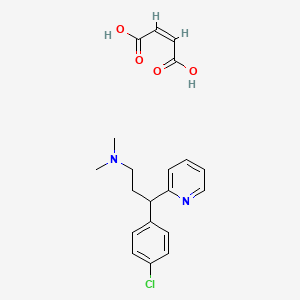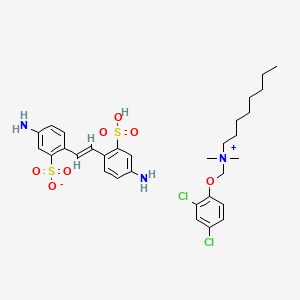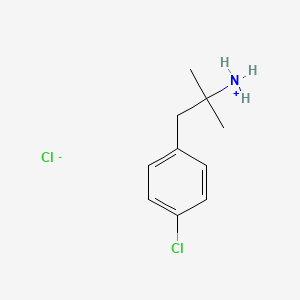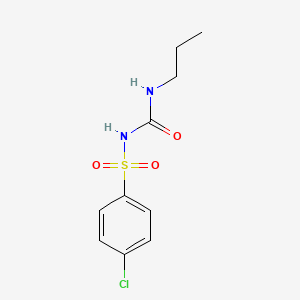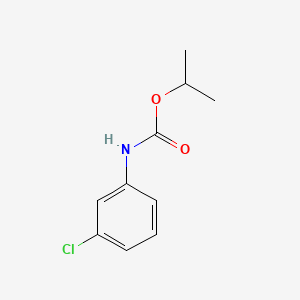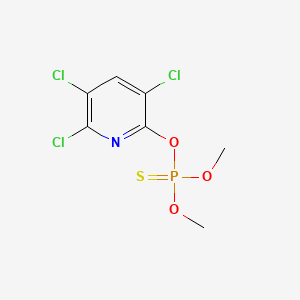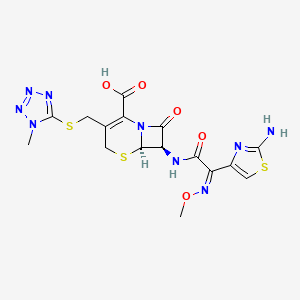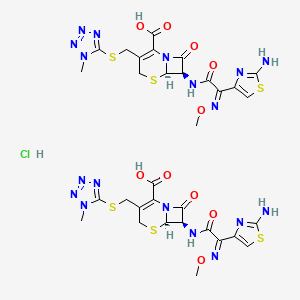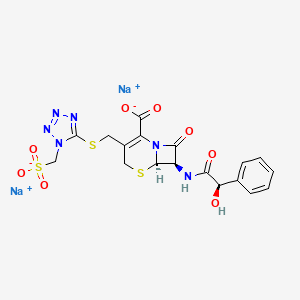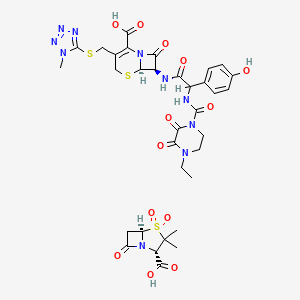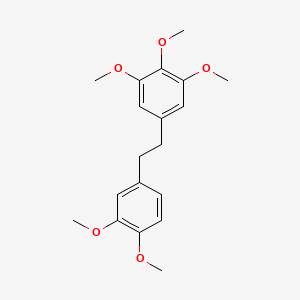
Chrysotobibenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chrysotobibenzyl is a compound that can be isolated from the stem of Dendrobium pulchellum . It has been found to inhibit lung cancer cell migration, invasion, and filopodia formation via Cav-1, integrins β1, β3, and αν, and EMT suppressions . Chrysotobibenzyl also sensitizes lung cancer cell death mediated by Cisplatin .
Synthesis Analysis
Bibenzyls, such as Chrysotobibenzyl, are steroidal ethane derivatives, resembling the structural moiety of bioactive dihydro-stilbenoids or iso-quinoline alkaloids . These stress-triggered secondary metabolites are the by-products of the flavonoid biosynthetic pathway . The critical analysis of reported chemical and pharmaceutical attributions of bibenzyls and bis-bibenzyls yielded detailed report on this compound class along with their application, mode of action, natural source, techniques of synthesis, extraction procedure, isolation and characterization .Molecular Structure Analysis
Bibenzyls, like Chrysotobibenzyl, are small phenolic molecules with two aromatic rings . They are unique signature molecules of liverworts . The structure of these molecules is determined using different spectroscopic techniques .Future Directions
properties
CAS RN |
108853-09-4 |
|---|---|
Product Name |
Chrysotobibenzyl |
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C19H24O5/c1-20-15-9-8-13(10-16(15)21-2)6-7-14-11-17(22-3)19(24-5)18(12-14)23-4/h8-12H,6-7H2,1-5H3 |
InChI Key |
XKKZNLRWNSUNBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Appearance |
Solid powder |
Other CAS RN |
108853-09-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Chrysotobibenzyl, Aloifol II dimethyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



